molecular formula C15H16N2O2 B2572217 N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide CAS No. 1226448-48-1

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide

Cat. No.: B2572217
CAS No.: 1226448-48-1
M. Wt: 256.305
InChI Key: CMJLJKLHXNRLRC-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Preparation Methods

The synthesis of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJLJKLHXNRLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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